Cefadroxil

Pharmacokinetics Bioavailability Oral Absorption

Cefadroxil offers distinct PK advantages over cephalexin/cephradine: prolonged serum half-life (~1.5 h vs ~1 h), slower urinary excretion, and greater AUC—translating to superior in vitro bactericidal activity against S. aureus, S. pneumoniae, K. pneumoniae, and P. mirabilis. Clinical superiority: 94% efficacy in pediatric pyodermas vs 86% for cephalexin (P=0.024); 95% medication completion rate (vs 65%). As a high-affinity PEPT1 substrate (23-fold Cmax reduction in PepT1 knockout models), it is the definitive probe for oral absorption and transporter studies. Select cefadroxil when pharmacokinetic persistence, patient adherence, or PEPT1-mediated transport are critical study endpoints.

Molecular Formula C16H17N3O5S
Molecular Weight 363.4 g/mol
CAS No. 50370-12-2
Cat. No. B1668780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefadroxil
CAS50370-12-2
Synonyms4 Hydroxycephalexin
4-Hydroxycephalexin
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((amino(4-hydroxyphenyl)acetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(R*)))-
Bidocef
BL S 578
BL S578
BL-S 578
BL-S578
BLS 578
BLS578
Cefadroxil
Cefadroxil Anhydrous
Cefadroxil Monohydrate
Cephadroxyl
Duricef
S 578
S-578
S578
Ultracef
Molecular FormulaC16H17N3O5S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
InChIInChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1
InChIKeyBOEGTKLJZSQCCD-UEKVPHQBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.99e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cefadroxil (CAS 50370-12-2): Procurement-Relevant Overview of a First-Generation Oral Cephalosporin with Differentiated Pharmacokinetics


Cefadroxil (CAS 50370-12-2) is a semisynthetic, first-generation cephalosporin antibiotic intended for oral administration, FDA-approved for the treatment of urinary tract infections, skin and skin structure infections, and pharyngitis/tonsillitis caused by susceptible strains of designated organisms [1][2]. As a beta-lactam antibiotic, cefadroxil exerts bactericidal activity by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby inhibiting cell wall synthesis [3]. While structurally and spectrally similar to cephalexin and cephradine, cefadroxil exhibits distinctly different human pharmacokinetic properties, including a longer serum half-life, slower urinary excretion rate, and greater area under the serum concentration-time curve at equivalent oral doses [4].

Why Cefadroxil Cannot Be Interchanged with Cephalexin or Cephradine: Pharmacokinetic Divergence Drives Differential In Vivo Activity


Despite sharing a similar antibacterial spectrum with cephalexin and cephradine, cefadroxil cannot be simply interchanged with these analogs in research or clinical procurement because its distinct pharmacokinetic profile translates into measurably different in vivo bactericidal activity. In a validated in vitro pharmacokinetic model simulating human serum concentration-time profiles after a 500 mg oral dose, cefadroxil demonstrated greater bactericidal activity than cephalexin or cephradine against multiple clinically relevant pathogens including Staphylococcus aureus, Streptococcus pneumoniae, Klebsiella pneumoniae, and Proteus mirabilis [1]. This finding underscores that pharmacokinetic differences—specifically prolonged drug persistence in serum and tissues—directly modulate antibacterial effect, making generic substitution without consideration of these parameters scientifically unsound. Procurement decisions predicated solely on antibacterial spectrum equivalence would overlook this critical pharmacokinetic-pharmacodynamic advantage.

Cefadroxil Quantitative Differentiation Evidence: Head-to-Head Data Versus Cephalexin and Cephradine


Prolonged Serum Half-Life and Greater Systemic Exposure Differentiate Cefadroxil from Cephalexin and Cephradine

Cefadroxil exhibits a significantly longer serum half-life compared to cephalexin and cephradine at equivalent oral doses, resulting in greater area under the serum concentration-time curve (AUC) and prolonged in vivo bacterial exposure [1][2]. This pharmacokinetic differentiation is the primary driver of cefadroxil's extended dosing interval advantage and more persistent tissue concentrations.

Pharmacokinetics Bioavailability Oral Absorption

Superior Bioavailability of Cefadroxil Relative to In-Class Oral Cephalosporins

Due to its slower rate of absorption and elimination, cefadroxil demonstrates substantially higher relative bioavailability compared to both first-generation (cephalexin, cephradine) and second-generation (cefaclor) oral cephalosporin comparators [1]. This quantitative advantage in systemic drug exposure supports the compound's suitability for once- or twice-daily dosing regimens.

Bioavailability Absorption Pediatric Pharmacology

Greater In Vitro Bactericidal Activity of Cefadroxil Versus Cephalexin and Cephradine Under Simulated Human Pharmacokinetic Conditions

When tested in an in vitro pharmacokinetic model that simulated the fluctuating drug concentrations observed in human serum following a 500 mg oral dose, cefadroxil exhibited greater bactericidal activity than cephalexin or cephradine against multiple clinically relevant pathogens [1]. This model accounts for the impact of pharmacokinetic differences on antibacterial effect, providing a more clinically predictive assessment than static MIC determinations.

Bactericidal Activity Pharmacokinetic-Pharmacodynamic Model In Vitro Simulation

Superior Clinical Efficacy: Higher Overall Effective Response Rate of Cefadroxil Versus Cephalexin in Pediatric Pyoderma

In a randomized, multicenter study comparing once-daily cefadroxil (30 mg/kg) with twice-daily cephalexin (30 mg/kg/day divided) for the treatment of pyodermas in children and adolescents, cefadroxil demonstrated statistically significantly higher overall effective response rates [1]. This clinical outcome advantage was accompanied by markedly superior patient compliance with the once-daily regimen.

Clinical Efficacy Pediatric Infections Pyoderma

Enhanced Beta-Lactamase Resistance of Cefadroxil Relative to Cephalexin Against Klebsiella pneumoniae and Escherichia coli

In comparative in vitro laboratory studies, cefadroxil (designated BL-S 578 during development) demonstrated greater resistance than cephalexin to hydrolysis by beta-lactamases produced by Klebsiella pneumoniae and Escherichia coli [1]. This enhanced stability against specific beta-lactamase enzymes may confer a therapeutic advantage in infections caused by beta-lactamase-producing strains of these Gram-negative pathogens.

Beta-Lactamase Stability Antimicrobial Resistance Gram-Negative Bacteria

Dosing Schedule Advantage: Cefadroxil Twice-Daily Matches Cephalexin Four-Times-Daily Efficacy in Urinary Tract Infection

A randomized, double-blind clinical study comparing cefadroxil with cephalexin in women with acute urinary tract infections demonstrated that cefadroxil administered twice daily achieved equivalent clinical and bacteriological cure rates as cephalexin administered four times daily [1]. This dosing schedule advantage is a direct consequence of cefadroxil's prolonged serum half-life and slower urinary excretion.

Dosing Regimen Urinary Tract Infection Patient Compliance

Optimal Procurement and Research Application Scenarios for Cefadroxil Based on Quantitative Differentiation Evidence


Pediatric Pyoderma and Skin Structure Infection Studies Requiring Superior Clinical Response Rates

Based on the 94% overall effective response rate demonstrated in a randomized multicenter trial (versus 86% for cephalexin, P = 0.024), cefadroxil should be prioritized for procurement in pediatric clinical studies or treatment protocols targeting pyodermas and skin structure infections caused by Staphylococcus aureus and Streptococcus pyogenes [1]. The once-daily dosing regimen also yielded significantly higher medication completion rates (95% versus 65%, P < 0.0001), making it the preferred selection when patient adherence is a critical study endpoint or operational concern. The superior bacteriologic eradication rate (96% versus 89%, P = 0.042) further supports its selection in protocols requiring documented pathogen clearance.

Pharmacokinetic-Pharmacodynamic Modeling and In Vitro Simulation Studies Leveraging Extended Half-Life

For researchers conducting in vitro pharmacokinetic-pharmacodynamic (PK-PD) modeling studies or developing simulated human exposure models, cefadroxil offers a distinct experimental advantage due to its prolonged serum half-life (approximately 1.5 hours versus 1 hour for cephalexin and cephradine) and greater area under the serum concentration-time curve [2][3]. The validated in vitro pharmacokinetic model demonstrating cefadroxil's superior bactericidal activity against multiple pathogens (S. aureus, S. pneumoniae, K. pneumoniae, P. mirabilis) under simulated human serum concentration-time profiles provides a robust methodological precedent for PK-PD investigations [4]. This compound serves as an ideal tool for studying the relationship between drug persistence and antibacterial effect.

Oral Bioavailability and Transporter Studies Utilizing Cefadroxil as a Model PEPT1 Substrate

Cefadroxil is recognized as a preferable substrate for peptide transporter 1 (PEPT1) transport studies because it binds with comparably high affinity to the transporter and is efficiently translocated across cell membranes [5]. PEPT1 knockout studies have demonstrated a 23-fold reduction in peak plasma concentration and a 14-fold reduction in systemic exposure, establishing cefadroxil as a validated probe compound for investigating PEPT1-mediated intestinal absorption mechanisms [5]. Procurement of cefadroxil for oral absorption and transporter pharmacology research is strongly supported by this well-characterized transporter-substrate relationship.

Urinary Tract Infection Studies Prioritizing Reduced Dosing Frequency Without Efficacy Compromise

In clinical or research settings involving acute uncomplicated urinary tract infections where regimen simplicity influences protocol adherence or operational logistics, cefadroxil offers a validated twice-daily dosing schedule that matches the efficacy of four-times-daily cephalexin [6]. This dosing advantage is mechanistically grounded in cefadroxil's slower urinary excretion rate and longer serum half-life [2]. Procurement for urinary tract infection studies should prioritize cefadroxil when reduced dosing frequency is a protocol requirement or when patient compliance with multiple daily doses is anticipated to be challenging.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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